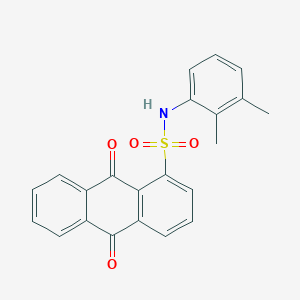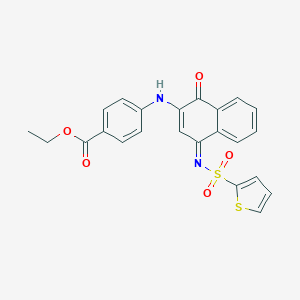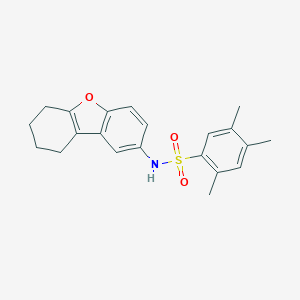
2-propyl-5-(thiophène-2-sulfonamido)benzofurane-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a benzofuran and a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Benzofuran is a compound that consists of a benzene ring fused to a furan ring. Furan is a five-membered ring with four carbon atoms and an oxygen atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of electron density around the oxygen, sulfur, and nitrogen atoms, and the ethyl and propyl groups would likely add some flexibility to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzofuran and thiophene rings, as well as the sulfonamide group. The electron-rich sulfur and oxygen atoms might make the compound susceptible to electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzofuran and thiophene rings might contribute to its aromaticity and stability .Mécanisme D'action
The mechanism of action of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. It may also have an effect on the levels of certain neurotransmitters in the brain, which could explain its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate has anti-inflammatory effects, which could make it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been shown to have anti-cancer effects, particularly in breast cancer cells. It has also been investigated for its potential as a treatment for neurodegenerative diseases, as it may be able to protect neurons from damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate is that it is relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments. Additionally, its potential applications in various fields make it a versatile compound to study. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to design experiments that effectively test its potential applications.
Orientations Futures
There are several future directions for the study of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases, as there is a growing need for effective treatments for conditions such as Alzheimer's and Parkinson's. Additionally, further research could be done to better understand its mechanism of action and to identify potential applications in other fields, such as drug development and materials science.
Méthodes De Synthèse
The synthesis of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate involves the reaction of 2-propylbenzofuran-3-carboxylic acid with thiophene-2-sulfonyl chloride in the presence of triethylamine and ethyl chloroformate. The resulting product is then purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du thiophène ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens. Ils ont montré une efficacité contre une variété d'espèces bactériennes et fongiques. Par exemple, certains composés thiophéniques ont démontré une activité antibactérienne puissante contre des agents pathogènes tels que Staphylococcus aureus, Bacillus subtilis, Escherichia coli et Salmonella typhi . Ces résultats suggèrent que le 2-propyl-5-(thiophène-2-sulfonamido)benzofurane-3-carboxylate d'éthyle pourrait être étudié pour son utilisation dans le développement de nouveaux médicaments antimicrobiens.
Propriétés antioxydantes
Les analogues du thiophène ont également été évalués pour leurs propriétés antioxydantes, qui sont cruciales pour lutter contre les maladies liées au stress oxydatif. Certains composés thiophéniques ont présenté une excellente activité antioxydante, comparable à celle de médicaments standard comme l'acide ascorbique . Cela indique que le composé en question pourrait servir de base pour la création d'agents antioxydants.
Applications anticorrosion
Dans le domaine de la chimie industrielle, les dérivés du thiophène peuvent agir comme des inhibiteurs de corrosion. Cette application est particulièrement pertinente pour protéger les métaux et les alliages des environnements corrosifs . Le potentiel du this compound à servir d'agent anticorrosion pourrait être significatif pour prolonger la durée de vie des matériaux industriels.
Activité anticancéreuse
La recherche a montré que certains dérivés du thiophène possèdent une activité anticancéreuse. Ils ont été testés contre diverses lignées cellulaires cancéreuses, y compris des cellules cancéreuses du poumon humain, et ont montré des résultats prometteurs . Cela suggère que le composé pourrait être un candidat pour des recherches plus approfondies en thérapie anticancéreuse.
Applications de semi-conducteurs organiques
Les molécules à base de thiophène jouent un rôle important dans le développement des semi-conducteurs organiques. Ils sont utilisés dans les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED) . Les propriétés électroniques du this compound pourraient le rendre précieux dans ces applications.
Effets anti-inflammatoires et analgésiques
Les dérivés du thiophène sont connus pour présenter des effets anti-inflammatoires et analgésiques. Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires non stéroïdiens (AINS) . La capacité du composé à moduler les réponses inflammatoires pourrait être étudiée pour une utilisation thérapeutique.
Effets antihypertenseurs et anti-athéroscléreux
Certains composés thiophéniques ont présenté des propriétés antihypertensives et anti-athéroscléreuses, qui sont importantes dans le traitement des maladies cardiovasculaires . La recherche sur le this compound pourrait conduire à de nouveaux médicaments pour ces affections.
Applications anesthésiques dentaires
Les dérivés du thiophène ont été utilisés comme bloqueurs des canaux sodiques dépendants du voltage et anesthésiques dentaires en Europe . Le potentiel du composé en tant qu'anesthésique local pourrait être étudié, offrant une nouvelle option pour les procédures dentaires.
Propriétés
IUPAC Name |
ethyl 2-propyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-3-6-15-17(18(20)23-4-2)13-11-12(8-9-14(13)24-15)19-26(21,22)16-7-5-10-25-16/h5,7-11,19H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWLTIOOEFITMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491654.png)

![4-ethyl-N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]benzenesulfonamide](/img/structure/B491671.png)

![Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491732.png)
![Benzyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491735.png)
![Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491738.png)
![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491749.png)
![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491751.png)

![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491778.png)
![Butyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491781.png)
![Pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491783.png)
![Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491785.png)